molecular formula C24H22N8O B10918405 1-benzyl-6-cyclopropyl-3-methyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-6-cyclopropyl-3-methyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918405
M. Wt: 438.5 g/mol
InChI Key: APNNRTFKQAFMSR-UHFFFAOYSA-N
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Description

1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . This process involves the coupling of boron reagents with halogenated precursors under palladium catalysis.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine moieties are known to engage in hydrogen bonding and hydrophobic interactions, which can modulate the activity of biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidines: These compounds share structural similarities and are often used in similar applications.

    Cyclopropyl derivatives: Known for their unique ring strain and reactivity.

    Benzyl-substituted heterocycles: Commonly used in medicinal chemistry for their pharmacological properties.

Uniqueness

1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its combination of multiple heterocyclic rings and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H22N8O

Molecular Weight

438.5 g/mol

IUPAC Name

1-benzyl-6-cyclopropyl-3-methyl-N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H22N8O/c1-14-20-17(24(33)29-21-18-11-27-31(2)22(18)26-13-25-21)10-19(16-8-9-16)28-23(20)32(30-14)12-15-6-4-3-5-7-15/h3-7,10-11,13,16H,8-9,12H2,1-2H3,(H,25,26,29,33)

InChI Key

APNNRTFKQAFMSR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=C5C=NN(C5=NC=N4)C)CC6=CC=CC=C6

Origin of Product

United States

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